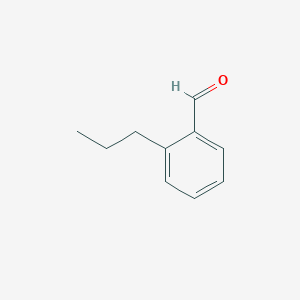

2-Propylbenzaldehyde

説明

This structure confers unique reactivity and physical properties, making it a compound of interest in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals.

特性

CAS番号 |

59059-44-8 |

|---|---|

分子式 |

C10H12O |

分子量 |

148.20 g/mol |

IUPAC名 |

2-propylbenzaldehyde |

InChI |

InChI=1S/C10H12O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-8H,2,5H2,1H3 |

InChIキー |

MWZLEHUCHYHXOV-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC=CC=C1C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-Propylbenzaldehyde with three related compounds, highlighting structural differences, functional groups, and applications based on available evidence:

Key Findings:

Reactivity and Functional Groups :

- The aldehyde group in 2-Propylbenzaldehyde and 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde enables nucleophilic addition reactions, critical for synthesizing secondary alcohols or amines. However, the piperidine-ethyl substituent in the latter introduces amine-related reactivity, expanding its utility in drug design .

- In contrast, Propyl Paraben’s ester group renders it more stable but less reactive, limiting its use to preservative applications .

Substituent Effects on Applications: The ortho-propyl group in 2-Propylbenzaldehyde may sterically hinder reactions compared to para-substituted analogs, influencing selectivity in synthetic pathways. 2-Phenylundecane’s long alkyl chain suggests hydrophobic properties, making it suitable for non-polar applications, unlike the polar aldehyde-containing compounds .

Industrial Relevance: 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde is highlighted for its role in “innovative reaction pathways” and rigorous quality control, reflecting its prominence in high-value industries . 2-Propylbenzaldehyde’s niche applications (e.g., fragrances) are inferred from structural parallels but require further empirical validation.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。